molecular formula C15H19NO9S B228730 Trisulfane CAS No. 12597-04-5

Trisulfane

Cat. No.: B228730
CAS No.: 12597-04-5
M. Wt: 98.2 g/mol
InChI Key: KBMBVTRWEAAZEY-UHFFFAOYSA-N
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Description

Trisulfane is a sulfur hydride. It is a conjugate acid of a trisulfanide.

Scientific Research Applications

  • Chirality and Parity Violation Studies Trisulfane is studied in the context of chirality and parity violation in chiral molecules. The high-resolution analysis of the Fourier Transform Infrared (FTIR) spectrum of this compound has been successful, identifying bands associated with its chiral trans and cis conformers. This research is significant for experimental attempts to measure the parity-violating energy difference between the ground states of enantiomers of chiral molecules (Albert et al., 2017).

  • Synthesis of Functionalized Trisulfanes A method for the synthesis of functionalized unsymmetrical dialkyl trisulfanes has been developed, which involves the reaction of specific disulfanyl derivatives with alkyl disulfanyl anions. This method facilitates the preparation of trisulfanes with additional functionalities like hydroxyl, carboxyl, or amino groups (Lach & Witt, 2013).

  • Biological Role and Stability Trisulfides, including this compound, play a key role in the body as reservoirs of sulfane sulfur and in the release of hydrogen sulfide, which has therapeutic effects. The stability of trisulfides in biological systems has been studied, revealing their rapid degradation in the presence of primary and tertiary amines to disulfide and elemental sulfur (Brown & Bowden, 2022).

  • Formation and Study in Organosulfur Compounds The isolation and structural elucidation of new cyclic organosulfur compounds, including trisulfanes, from garlic leaves have been reported. This research contributes to the understanding of the biosynthetic pathways of these compounds (Fukaya et al., 2020).

  • Synthesis of this compound Derivatives for Therapeutic Use The synthesis and biological evaluation of odorless this compound derivatives have been explored, demonstrating their potential for therapeutic applications in inducing oxidative defence signalling and apoptosis in cancer cells (Allah et al., 2015).

  • Investigation of this compound Derivatives in Chemical Reactions The reaction of thiofenchone with disulfur dichloride, resulting in the formation of this compound, has been studied. This research provides insight into the novel formation of tricyclic polysulfanes (Okuma & Munakata, 2011).

  • Polysulfide Modulation for Cellular Processes Studies on tetrasulfanes and their interactions with cysteine residues in key proteins highlight the potential of trisulfanes and related compounds in modulating cellular processes such as antioxidant defenses and programmed cell death (Czepukojc et al., 2013).

  • Investigation of Sulfur Compounds in Biochemistry Research on the role of inorganic sulfur species, including trisulfanes, in biological systems provides insights into their signaling functions and interactions with various tissues (Palermo et al., 2022).

Properties

CAS No.

12597-04-5

Molecular Formula

C15H19NO9S

Molecular Weight

98.2 g/mol

InChI

InChI=1S/H2S3/c1-3-2/h1-2H

InChI Key

KBMBVTRWEAAZEY-UHFFFAOYSA-N

SMILES

SSS

Canonical SMILES

SSS

Synonyms

SULPHIDE

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisulfane

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